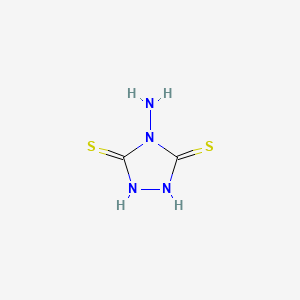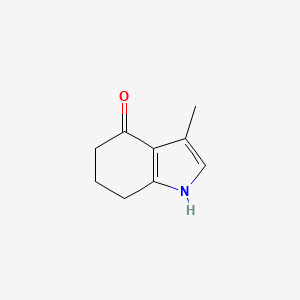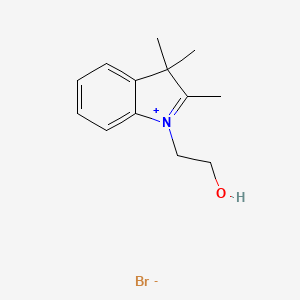
7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with naphthalene derivatives and phenyl-substituted compounds.
Reaction Conditions: Common conditions include the use of catalysts, solvents, and specific temperatures to facilitate the reaction.
Purification: The product is usually purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic effects, including anticancer or antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
作用機序
The mechanism by which 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, modulating cellular signaling pathways.
Radical Scavenging: The hydroxy group may act as a radical scavenger, providing antioxidant effects.
類似化合物との比較
Similar Compounds
4-Phenyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the hydroxy group, which may affect its reactivity and applications.
7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the phenyl group, which may influence its biological activity and chemical properties.
Uniqueness
The presence of both the hydroxy and phenyl groups in 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one makes it unique, as it combines the properties of both functional groups, potentially enhancing its reactivity and applications in various fields.
特性
IUPAC Name |
7-hydroxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-12-6-7-14-13(11-4-2-1-3-5-11)8-9-16(18)15(14)10-12/h1-7,10,13,17H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHCACIVDBWLHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C1C3=CC=CC=C3)C=CC(=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387799 |
Source


|
| Record name | 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432538-73-3 |
Source


|
| Record name | 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)






![3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide](/img/structure/B1334853.png)


